1,3-bis[(E)-2-phenylethenyl]benzene
Description
1,3-Bis[(E)-2-phenylethenyl]benzene is a stilbene derivative featuring a central benzene ring substituted with two trans-configured styryl groups at the 1- and 3-positions. Its molecular formula is C₂₂H₁₈ (calculated molecular weight: 282.4 g/mol), with extended conjugation across the aromatic core and vinyl linkages, enhancing its photophysical and electronic properties. This compound belongs to the stilbene family, which is widely studied for applications in organic electronics, antimicrobial agents, and fluorescence-based sensors .
Stilbenes like this compound are structurally analogous to natural antimicrobial agents produced by bacteria such as Photorhabdus, including 2-isopropyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol (IPS) and 2-ethyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol (ES), which exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Properties
CAS No. |
1725-76-4 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4g/mol |
IUPAC Name |
1,3-bis[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-18H/b16-14+,17-15+ |
InChI Key |
BJZZCHRYTNIBCS-YXLFCKQPSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Stilbenes
Table 1: Structural and Functional Comparison of Stilbene Derivatives
Key Observations :
- Substituent Effects: Hydroxyl groups (e.g., in pinosylvin) enhance solubility and antioxidant activity but reduce thermal stability compared to non-polar analogs like this compound. Methoxy groups (e.g., in 3,5-dimethoxystilbene) balance solubility and electronic properties .
- Core Structure : Biphenyl-based distyryl derivatives exhibit red-shifted absorbance and higher molecular weights due to extended π-systems .
Heterocyclic Analogs
4,5-Bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole (KA1)
- Structure : Replaces the benzene core with a biimidazole ring.
- Properties : Exhibits strong antifungal activity against Candida albicans (inhibition diameter: 18 mm at 50 µg/mL) due to enhanced hydrogen bonding with fungal cell walls .
Photophysical Properties
Table 2: Absorption and Fluorescence Characteristics
*Estimated based on analogous stilbenes.
Key Findings :
Table 3: Antimicrobial Activity Comparison
Notable Trends:
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